N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine
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Overview
Description
N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine is a fluorescent compound derived from the nitrobenzofurazan family. These compounds are known for their strong fluorescence properties, making them valuable in various chemical and analytical processes . The compound is particularly interesting due to its ability to form stable derivatives with primary and secondary amines, which are useful in detecting and analyzing various amines, including amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine typically involves the reaction of an amine with 4-chloro-7-nitrobenz[c][1,2,5]oxadiazole (NBD-chloride or NBD-Cl). NBD-Cl is a non-fluorescent reagent that, upon reaction with primary or secondary amines, yields fluorescent compounds . The reaction is straightforward and can be carried out under mild conditions, often in the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the simplicity and efficiency of the synthetic route .
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Major Products
Substitution Products: Fluorescent derivatives formed by the substitution of the nitro group with various nucleophiles.
Reduction Products: Amino derivatives resulting from the reduction of the nitro group.
Scientific Research Applications
N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its strong fluorescence properties. Upon excitation by light, the compound emits fluorescence, which can be detected and measured. This property is leveraged in various analytical techniques to detect and quantify the presence of specific molecules . The molecular targets and pathways involved include interactions with amines and amino acids, forming stable fluorescent derivatives .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(7-nitrobenz[c][1,2,5]oxadiazol-4-yl)cystamine: Another fluorescent derivative used in nano-chemistry for attaching to noble nanoparticles.
6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol (NBDHEX): Known for its cytotoxic activity against cancer cells and parasites.
Uniqueness
N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine is unique due to its specific dodecyl chain, which enhances its hydrophobic properties and makes it suitable for applications in non-polar environments . This distinguishes it from other similar compounds that may have different alkyl chains or functional groups .
Biological Activity
N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine (NDB) is a synthetic compound known for its fluorescent properties and potential applications in biological research. The compound features a dodecyl chain that enhances its lipophilicity, making it a candidate for various biological studies, particularly in fluorescence-based assays and as a molecular probe.
Chemical Structure and Properties
The chemical structure of this compound is represented by the formula C18H28N4O3. Its structure includes a nitrobenzo[c][1,2,5]oxadiazol moiety which is responsible for its fluorescent properties.
Property | Value |
---|---|
Molecular Weight | 328.45 g/mol |
Solubility | Soluble in organic solvents |
Fluorescence | Yes |
Lipophilicity | High |
Fluorescence and Detection
NDB exhibits significant fluorescence, which can be utilized in various biological assays. The fluorescence intensity is influenced by the polarity of the solvent, with maximum quantum yield observed in solvents like ethyl acetate and ethanol . This property enables the detection of low concentrations of biological molecules.
The biological activity of NDB is primarily linked to its interaction with cellular membranes and proteins. The dodecyl group enhances its ability to penetrate lipid bilayers, facilitating its use as a fluorescent probe to study membrane dynamics and protein interactions.
Case Studies
-
Fluorescent Probes for Opioid Receptors :
In a study involving the synthesis of fluorescent opioid derivatives using NDB as a tagging agent, it was found that these compounds could displace opioid receptor binding with IC50 values in the nanomolar range. This indicates that NDB can effectively label and track opioid receptors in biological systems . -
Transdermal Permeation Enhancers :
Research has explored the use of NDB derivatives as transdermal permeation enhancers. The presence of hydrophobic chains significantly improved the permeability of certain amino acid derivatives across skin barriers, suggesting potential applications in drug delivery systems .
Biological Assays
NDB has been employed in various assays to study cellular processes. Its fluorescence allows for real-time monitoring of cellular events such as:
- Cell Membrane Integrity : NDB can be used to assess membrane integrity by measuring changes in fluorescence upon cell lysis.
- Protein Localization : By tagging proteins with NDB, researchers can visualize protein distribution within cells using fluorescence microscopy.
Properties
CAS No. |
102565-91-3 |
---|---|
Molecular Formula |
C18H28N4O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-dodecyl-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C18H28N4O3/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-13-16(22(23)24)18-17(15)20-25-21-18/h12-13,19H,2-11,14H2,1H3 |
InChI Key |
VSQQJVDMJHAKEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
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